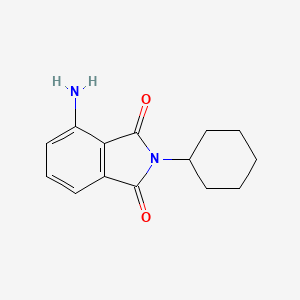

4-Amino-2-cyclohexylisoindole-1,3-dione

Description

BenchChem offers high-quality 4-Amino-2-cyclohexylisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-cyclohexylisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H16N2O2 |

|---|---|

Poids moléculaire |

244.29 g/mol |

Nom IUPAC |

4-amino-2-cyclohexylisoindole-1,3-dione |

InChI |

InChI=1S/C14H16N2O2/c15-11-8-4-7-10-12(11)14(18)16(13(10)17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,15H2 |

Clé InChI |

SQSHWKUJNTYMEN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

SMILES canonique |

C1CCC(CC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Origine du produit |

United States |

An In-depth Technical Guide to 4-Amino-N-Substituted Isoindole-1,3-diones: A Focus on the 2-Cyclohexyl Derivative

This guide provides a comprehensive overview of 4-amino-N-substituted isoindole-1,3-diones, a class of compounds with significant potential in medicinal chemistry and materials science. While specific data for 4-Amino-2-cyclohexylisoindole-1,3-dione is not extensively available in public literature, this document will extrapolate its likely chemical and physical properties, synthesis, and potential applications based on the well-established characteristics of the 4-aminoisoindole-1,3-dione scaffold and its various N-substituted analogs.

Introduction to the 4-Aminoisoindole-1,3-dione Scaffold

The isoindole-1,3-dione, commonly known as phthalimide, is a prominent scaffold in medicinal chemistry, recognized for its presence in a variety of bioactive compounds. The introduction of an amino group at the 4-position of the phthalimide ring system significantly influences its electronic and photophysical properties, making 4-aminoisoindole-1,3-dione and its derivatives valuable as fluorescent probes and building blocks for pharmacologically active molecules.[1][2] The N-substituent on the imide nitrogen further allows for the fine-tuning of these properties and can be used to modulate biological activity and pharmacokinetic profiles.

Chemical Structure and Properties of 4-Amino-2-cyclohexylisoindole-1,3-dione

The chemical structure of 4-Amino-2-cyclohexylisoindole-1,3-dione consists of a central isoindole-1,3-dione core, an amino group at the 4-position of the aromatic ring, and a cyclohexyl group attached to the imide nitrogen.

Molecular Formula: C₁₄H₁₆N₂O₂ Molecular Weight: 244.29 g/mol [3][4]

While experimental data for this specific molecule is scarce, we can predict its properties based on related structures.

Table 1: Predicted Physicochemical Properties of 4-Amino-2-cyclohexylisoindole-1,3-dione and Comparison with Related Compounds.

| Property | Predicted Value for 4-Amino-2-cyclohexylisoindole-1,3-dione | 4-Aminoisoindole-1,3-dione | 4-Amino-2-methylisoindoline-1,3-dione | 4-Amino-2-(p-tolyl)isoindole-1,3-dione |

| Molecular Formula | C₁₄H₁₆N₂O₂ | C₈H₆N₂O₂[5] | C₉H₈N₂O₂[6] | C₁₅H₁₂N₂O₂[7][8] |

| Molecular Weight | 244.29 g/mol | 162.15 g/mol [5] | 176.17 g/mol [6] | 252.27 g/mol [7][8] |

| Appearance | Likely a solid at room temperature | Solid[5] | Solid[6] | Not specified |

| Melting Point (°C) | Estimated: 200-250 | 268.5 - 273.5[5] | Not specified | Not specified |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Not specified | Not specified | Not specified |

| logP (Predicted) | ~2.5 - 3.5 | Not specified | Not specified | 2.7[8] |

Note: Predicted values are estimations based on the structural contributions of the cyclohexyl group and the 4-aminoisoindole-1,3-dione core.

Synthesis of 4-Amino-N-Substituted Isoindole-1,3-diones

The synthesis of N-substituted 4-aminoisoindole-1,3-diones can be achieved through several established routes. A common and efficient method involves the reaction of 4-aminophthalic acid or its anhydride with a primary amine.

General Synthetic Pathway

A prevalent method for synthesizing N-substituted 4-aminoisoindole-1,3-diones involves the condensation of 4-nitrophthalic anhydride with a primary amine, followed by the reduction of the nitro group.

Caption: General synthetic scheme for 4-Amino-2-cyclohexylisoindole-1,3-dione.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of N-Cyclohexyl-4-nitrophthalimide

-

To a solution of 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid, add cyclohexylamine (1.1 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield N-cyclohexyl-4-nitrophthalimide.

Step 2: Synthesis of 4-Amino-2-cyclohexylisoindole-1,3-dione

-

Dissolve N-cyclohexyl-4-nitrophthalimide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.[9]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, filter the catalyst (if using Pd/C) through a pad of celite.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-Amino-2-cyclohexylisoindole-1,3-dione.

Potential Biological and Pharmacological Properties

While direct biological data for 4-Amino-2-cyclohexylisoindole-1,3-dione is not available, the broader class of isoindole-1,3-dione derivatives has been investigated for a wide range of biological activities.[10]

-

Anticancer Activity: Many isoindole-1,3-dione derivatives have shown potential as anticancer agents.[10][11] For instance, pomalidomide, a derivative of 4-aminoisoindole-1,3-dione, is an immunomodulatory drug used in the treatment of multiple myeloma.[12] The mechanism of action often involves the modulation of protein degradation pathways.

-

Anti-inflammatory Activity: Some N-substituted phthalimides have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13][14][15]

-

Enzyme Inhibition: The isoindole-1,3-dione scaffold can act as a pharmacophore for targeting various enzymes. For example, derivatives have been explored as inhibitors of protein phosphatases and tyrosine kinases.[10]

-

Antimicrobial Activity: Certain derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[11]

The introduction of a cyclohexyl group at the N-position increases the lipophilicity of the molecule, which could influence its ability to cross cell membranes and interact with biological targets.

Applications in Research and Drug Development

The 4-aminoisoindole-1,3-dione core is a versatile platform for the development of novel molecules with diverse applications.

-

Fluorescent Probes: The 4-aminophthalimide moiety is known for its solvatochromic properties, meaning its fluorescence emission is sensitive to the polarity of the solvent.[1][2] This makes these compounds useful as fluorescent probes to study biological microenvironments.

-

Building Blocks in Organic Synthesis: These compounds serve as valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and functional materials.[9]

-

Drug Discovery: The isoindole-1,3-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. The synthesis of libraries of N-substituted 4-aminoisoindole-1,3-diones is a common strategy in the search for new drug candidates.

Caption: Potential applications of 4-Amino-2-cyclohexylisoindole-1,3-dione.

Conclusion

4-Amino-2-cyclohexylisoindole-1,3-dione, while not extensively studied, belongs to a class of compounds with significant scientific interest. Based on the known chemistry and biology of related 4-amino-N-substituted isoindole-1,3-diones, it is anticipated that this compound will exhibit interesting photophysical properties and potential biological activities. The synthetic routes outlined in this guide provide a practical foundation for its preparation, enabling further investigation into its unique characteristics and applications in drug discovery and materials science. Further experimental validation is necessary to confirm the predicted properties and explore the full potential of this molecule.

References

- Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry.

- 4-Amino-2-(2-methylcyclohexyl)isoindole-1,3-dione | C15H18N2O2 - PubChem.

- 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. PMC.

- A process for the preparation of 3-and 4-aminophthalimide.

- 4-Aminophthalimide.

- The synthesis of new aminophthalimide derivatives.

- 5-Amino-2-cyclohexylisoindoline-1,3-dione. Sigma-Aldrich.

- 4-amino-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. Molport.

- 4-Amino-2-(2-methylpropanoyl)isoindole-1,3-dione. PubChem.

- 4-Amino-2-p-tolylisoindole-1,3-dione | C15H12N2O2 | CID 834731. PubChem.

- CAS 4636-65-1 | 5-Amino-2-cyclohexylisoindole-1,3-dione. Synblock.

- 4-Amino-2-methylisoindoline-1,3-dione. CymitQuimica.

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop

- 4-Amino-1H-isoindole-1,3(2H)-dione (CAS 2518-24-3). Fluorochem.

- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Fluorochem.

- 4-Aminoisoindoline-1,3-dione | 2518-24-3. Sigma-Aldrich.

- 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. BroadPharm.

- 2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione | C15H15NO3 | CID 22633618. PubChem.

- Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors.

- Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.

- Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. PubMed.

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.

- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids.

- Method for synthesizing 4-hydroxyindole.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells. PubMed.

- Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. PubMed.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.

- Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Stereospecific synthesis of new 4-amino-1,2,3-cyclohexanetricarboxylic acids and 4-amino-1,3-cyclohexanedicarboxylic acids. PubMed.

- Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals.

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

Sources

- 1. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-cyclohexylisoindoline-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 4636-65-1 | 5-Amino-2-cyclohexylisoindole-1,3-dione - Synblock [synblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-Amino-2-methylisoindoline-1,3-dione | CymitQuimica [cymitquimica.com]

- 7. 4-amino-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | 20871-07-2 | Buy Now [molport.com]

- 8. 4-Amino-2-p-tolylisoindole-1,3-dione | C15H12N2O2 | CID 834731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 10. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Amino-2-cyclohexylisoindole-1,3-dione (CAS 62376-46-9): A Critical Structural Control in Targeted Protein Degradation

Target Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Introduction

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), ensuring the mechanistic fidelity of Proteolysis Targeting Chimeras (PROTACs) and molecular glues is paramount. A recurring challenge in degrader development is distinguishing true, Cereblon (CRBN)-dependent degradation from off-target cytotoxicity or unintended neosubstrate recruitment. To address this, 4-Amino-2-cyclohexylisoindole-1,3-dione has emerged as an indispensable structural building block. By substituting the canonical glutarimide ring with a cyclohexyl moiety, scientists can synthesize metabolically stable, structurally matched negative controls that definitively validate the mechanism of action (MoA) of novel degraders.

Physicochemical Profiling & Structural Causality

The utility of 4-Amino-2-cyclohexylisoindole-1,3-dione lies in its precise physicochemical alignment with active thalidomide/lenalidomide analogs, minus the CRBN-binding capability.

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-Amino-2-cyclohexylisoindole-1,3-dione

| Property | Value |

| CAS Number | 62376-46-9[1] |

| Molecular Formula | C14H16N2O2[2] |

| Molecular Weight | 244.29 g/mol [3] |

| Core Scaffold | Phthalimide (Isoindole-1,3-dione) |

| CRBN Binding Affinity | Null (Negative Control) |

| Primary Synthetic Handle | 4-Amino group (for linker attachment) |

The Causality of the Cyclohexyl Substitution

The canonical interaction between an immunomodulatory imide drug (IMiD) and the CRBN E3 ligase relies heavily on the glutarimide ring. Specifically, the imide nitrogen (-NH-) acts as a critical hydrogen bond donor to the His378 and Trp380 residues within the CRBN tri-tryptophan pocket.

Replacing the glutarimide ring with a cyclohexyl ring removes this essential hydrogen bond donor, completely abolishing CRBN binding. While N-methylation of the glutarimide ring is another common strategy for creating negative controls, N-methyl groups can be metabolically cleaved in vivo by cytochrome P450 enzymes, inadvertently reverting the control compound back into an active degrader. The cyclohexyl substitution is purely carbocyclic, rendering it completely immune to this metabolic reversion and providing a robust, trustworthy control for both in vitro and in vivo studies.

Mechanistic Grounding in Targeted Protein Degradation

A self-validating experimental system in TPD requires proving that target degradation is strictly dependent on ternary complex formation (Target-PROTAC-CRBN). Recent literature highlights that simple structural modifications can inadvertently convert a bona fide PROTAC into a molecular glue that degrades off-targets like the translation termination factor GSPT1, leading to false-positive phenotypic readouts such as cell death (). Furthermore, large bifunctional molecules can exhibit mitochondrial complex I off-target inhibition, causing ATP depletion independent of targeted protein degradation ().

By synthesizing a parallel PROTAC using 4-Amino-2-cyclohexylisoindole-1,3-dione, researchers can isolate the variable of CRBN binding. If the cyclohexyl-PROTAC still induces cell death or target loss, the MoA is flawed (e.g., driven by off-target toxicity or non-CRBN mediated degradation).

Structural basis of CRBN binding for active degraders versus the cyclohexyl negative control.

Experimental Protocol: Self-Validating CRBN-Dependent Degradation Assay

To establish scientific trustworthiness, every degradation assay must include the active PROTAC, the cyclohexyl-negative control, and a CRBN-competition arm.

Step-by-Step Methodology:

-

Cell Plating: Seed the target cell line (e.g., HEK293T or specific cancer cell lines) in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO2. -

Compound Preparation: Prepare 10 mM stock solutions of the Active PROTAC, the Cyclohexyl-Control (synthesized from CAS 62376-46-9), and Lenalidomide in DMSO.

-

Treatment Matrix (The Self-Validating Step):

-

Group A (Vehicle): Treat with 0.1% DMSO.

-

Group B (Active PROTAC): Treat with Active PROTAC (e.g., 100 nM).

-

Group C (Negative Control): Treat with Cyclohexyl-Control (100 nM).

-

Group D (Competition): Pre-treat with 10 µM Lenalidomide for 1 hour, followed by 100 nM Active PROTAC.

-

-

Incubation: Incubate cells for the empirically determined

timepoint (typically 4 to 24 hours). -

Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to collect the supernatant.

-

Quantification: Perform Western Blotting or a HiBiT luminescence assay. Probe for the Target Protein of Interest (POI), CRBN (to ensure no auto-degradation), and a loading control (e.g., GAPDH).

-

Data Interpretation: True CRBN-dependent degradation is validated only if Group B shows POI depletion, while Groups C and D show POI levels equivalent to Group A.

Experimental workflow for validating CRBN-dependent degradation using the cyclohexyl control.

Synthetic Integration (Chemistry)

From a synthetic perspective, 4-Amino-2-cyclohexylisoindole-1,3-dione is highly versatile. The primary amine at the 4-position of the phthalimide core serves as an excellent nucleophile. It can be readily coupled to various PROTAC linkers (e.g., PEG chains or alkyl linkers) via:

-

Amide Coupling: Reacting the 4-amino group with a carboxylic acid-terminated linker using standard coupling reagents (e.g., HATU, EDC/HOBt).

-

Direct Alkylation / Reductive Amination: Utilizing the amine to build the linker trajectory directly, mirroring the exact attachment chemistry used for the active glutarimide-based degrader.

Conclusion

The integration of 4-Amino-2-cyclohexylisoindole-1,3-dione into the PROTAC development pipeline represents a gold standard in scientific rigor. By providing a metabolically stable, structurally identical scaffold that is entirely devoid of CRBN-binding capabilities, it empowers researchers to confidently distinguish genuine targeted degradation from confounding off-target artifacts.

References

-

Yang, J., Li, Y., Aguilar, A., Liu, Z., Yang, C. Y., & Wang, S. (2019). Simple Structural Modifications Converting a Bona fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders. Journal of Medicinal Chemistry, 62(21), 9471–9487. Retrieved from[Link]

-

Richert, N., Nůsková, H., Samarin, J., Ivanov, B. S., Saoud, M., Deis, F., de Vries, N., Sievers, S., Poschet, G., Ziegler, S., Hirst, J., Gunkel, N., & Miller, A. K. (2024). Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders. bioRxiv. Retrieved from[Link]

Sources

Solubility Profile and Thermodynamic Characterization of 4-amino-N-cyclohexylphthalimide

The following technical guide details the solubility profiling, thermodynamic characterization, and experimental protocols for 4-amino-N-cyclohexylphthalimide . This guide is structured for researchers requiring high-precision data for process design, purification, and formulation.

Executive Summary

4-amino-N-cyclohexylphthalimide is a fluorosolvatochromic dye and pharmaceutical intermediate characterized by a push-pull electronic structure. Its solubility profile is governed by the interplay between the hydrophobic cyclohexyl moiety, the planar phthalimide core, and the hydrogen-bond-donating amino group.

Understanding its solubility landscape is critical for:

-

Purification: Optimizing recrystallization yields (e.g., from Ethanol/Water mixtures).

-

Application: Preparing stable stock solutions for fluorescence microscopy and lipid staining.

-

Process Safety: Avoiding uncontrolled precipitation in microfluidic or flow-chemistry systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Description |

| Chemical Name | 4-amino-2-cyclohexyl-1H-isoindole-1,3(2H)-dione |

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Imide (-CONCO-), Cyclohexyl (-C₆H₁₁) |

| Chromophoric Class | Intramolecular Charge Transfer (ICT) probe |

| Appearance | Yellow to orange crystalline solid |

Solvation Mechanism

The dissolution of 4-amino-N-cyclohexylphthalimide involves competing interactions:

-

Dipole-Dipole Interactions: The polar imide carbonyls interact strongly with polar aprotic solvents (DMSO, DMF).

-

Hydrogen Bonding: The 4-amino group acts as an H-bond donor, enhancing solubility in protic solvents (Methanol, Ethanol), though less effectively than in aprotic acceptors.

-

Van der Waals Forces: The cyclohexyl ring provides lipophilicity, allowing moderate solubility in chlorinated solvents (DCM, Chloroform) and distinguishing it from the less soluble parent 4-aminophthalimide.

Predicted Solubility Profile

Based on Structure-Activity Relationships (SAR) of 4-aminophthalimide analogs [1, 2].

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Driver |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>50 g/L) | Strong dipole interaction with imide; H-bond acceptance from amine. |

| Ketones/Esters | Acetone, Ethyl Acetate | High (20–50 g/L) | Dipole-dipole interactions; favorable entropy of mixing. |

| Chlorinated | Dichloromethane, Chloroform | Moderate (10–30 g/L) | Solvation of the hydrophobic cyclohexyl ring. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (5–20 g/L) | H-bonding (Temperature dependent). Ideal for recrystallization. |

| Aromatics | Toluene, Benzene | Low-Moderate (1–10 g/L) | |

| Water | Water, PBS | Insoluble (<0.1 g/L) | Hydrophobic effect dominates; high lattice energy. |

Experimental Protocol: Solubility Determination

To generate precise thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with UV-Vis Spectrophotometry is the gold standard.

Workflow Diagram

The following diagram outlines the self-validating protocol for solubility measurement.

Caption: Standardized Isothermal Saturation Workflow ensuring thermodynamic equilibrium and data integrity.

Detailed Methodology

-

Preparation: Add excess 4-amino-N-cyclohexylphthalimide solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the set temperature (

) for 24 hours. Allow to settle for 4 hours.-

Critical Control: Use a circulating water bath with stability

.

-

-

Sampling: Withdraw 1 mL of supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle). Filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the aliquot with a solvent compatible with the analytical method (e.g., Methanol). Measure absorbance at

(typically ~370-400 nm for this class) or peak area via HPLC. -

Calculation: Convert concentration (

, mol/L) to mole fraction (

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated to thermodynamic models to allow for interpolation and process scale-up.

Modified Apelblat Equation

This semi-empirical model is highly accurate for phthalimide derivatives in pure solvents [3].

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Use Case: Predicting solubility at unmeasured temperatures.

(Buchowski) Equation

Useful for understanding the non-ideality of the solution.

- : Non-ideality parameter.

- : Enthalpy parameter.

- : Melting point of the solute (approx. 440-450 K for amino-phthalimides).

Thermodynamic Parameters Calculation

From the Van't Hoff plot (

-

Enthalpy of Solution (

): Indicates if dissolution is endothermic (positive) or exothermic. -

Gibbs Free Energy (

):

Practical Implications for Process Design

Recrystallization Strategy

Based on the solubility differential:

-

Solvent: Ethanol or Ethanol/Water (90:10).

-

Process: Dissolve at reflux (high solubility predicted); cool to 5°C. The steep solubility curve of amino-phthalimides in alcohols ensures high recovery yields (>85%).

Fluorescence Applications

For biological staining (e.g., lipid droplets):

-

Stock Solution: Prepare 10 mM stock in DMSO (anhydrous).

-

Working Solution: Dilute 1:1000 into PBS.

-

Note: The "turn-on" fluorescence is solvent-dependent. The emission maximum will shift red (bathochromic shift) in polar solvents due to ICT stabilization [4].

Solvation Logic Diagram

Caption: Solute-Solvent interaction map guiding solvent selection.

References

-

Li, X. et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents. Journal of Chemical & Engineering Data. Link

-

Sanciné, R. et al. (2020). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids. Link

- Jouyban, A. (2019).

-

Gorner, H. (2003). Photoprocesses of phthalimides and their derivatives. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link

Technical Guide: UV-Vis Absorption Spectra of 4-Aminophthalimide Derivatives

This guide details the UV-Vis absorption characteristics of 4-aminophthalimide (4-AP) derivatives, focusing on their utility as solvatochromic probes in drug discovery and biological sensing.

Executive Summary

4-Aminophthalimide (4-AP) derivatives represent a class of "push-pull" fluorophores where the electron-donating amino group at position 4 communicates with the electron-withdrawing imide moiety. This electronic coupling results in a giant dipole moment change upon excitation, making their UV-Vis absorption and fluorescence emission highly sensitive to the microenvironment (solvatochromism).

For researchers in drug development, these derivatives are not merely dyes; they are molecular rulers used to measure local polarity within hydrophobic pockets of proteins, lipid bilayers, and micellar drug delivery systems.

Photophysical Mechanisms

The absorption characteristics of 4-AP are governed by Intramolecular Charge Transfer (ICT).[1]

The ICT Mechanism

Upon photoexcitation, electron density shifts from the amino group (donor) to the carbonyls of the phthalimide ring (acceptor).

-

Ground State (

): Moderate dipole moment (~3.5 D). -

Excited State (

): The dipole moment increases significantly (~7 D in aprotic solvents, up to ~18 D in protic solvents).[2]

This redistribution lowers the energy of the excited state in polar solvents, resulting in a bathochromic (red) shift in the absorption spectrum as solvent polarity increases.

Electronic Transitions

The UV-Vis spectrum typically displays two distinct bands:

-

High-Energy Band (~300–310 nm): Assigned to the

( -

Low-Energy Band (~350–380 nm): Assigned to the

(ICT) transition. This is the diagnostic band for environmental sensing.

Spectral Characteristics & Data

The following data summarizes the spectral shifts observed for 4-AP and its N-substituted derivatives. Note the positive solvatochromism in the ICT band.

Solvent Dependence (Solvatochromism)

| Solvent | Polarity ( | Spectral Shift Notes | ||

| 1,4-Dioxane | 36.0 | 308 | 352 | Non-polar baseline. |

| Acetonitrile | 45.6 | 310 | 360 | Moderate red shift. |

| Methanol | 55.4 | 312 | 372 | Strong red shift due to H-bonding. |

| Water | 63.1 | 310 | 375-380 | Max red shift; H-bonding stabilizes ICT. |

Structure-Activity Relationships (SAR)

Modifications to the 4-AP scaffold alter its spectral properties:

-

Imide-N Substitution: Substituting the hydrogen on the imide nitrogen (e.g., N-methyl-4-aminophthalimide) has a negligible effect on the absorption maximum. This confirms that the imide node acts primarily as an electron acceptor anchor.

-

Amino-N Substitution: Alkylating the 4-amino group (e.g., 4-(dimethylamino)phthalimide) causes a significant bathochromic shift (30–40 nm) .[3] The electron-donating alkyl groups stabilize the cationic character of the nitrogen in the ICT state.

Experimental Protocol: Spectral Characterization

To ensure data integrity and reproducibility, follow this standardized workflow.

Reagents and Preparation

-

Stock Solution: Prepare a 10 mM stock of the 4-AP derivative in DMSO (spectroscopic grade).

-

Solvents: Use HPLC-grade or spectroscopic-grade solvents (MeOH, ACN, PBS) to minimize background absorption.

Measurement Workflow

Critical Technical Notes

-

Concentration Limits: Maintain absorbance below 0.1 OD at the excitation wavelength to prevent inner-filter effects and aggregation, particularly in aqueous buffers where hydrophobic derivatives may stack.

-

pH Sensitivity: While the imide is stable, the amino group can be protonated at very low pH (< 1), quenching the ICT band. Ensure measurements are taken at pH > 4 for standard characterization.

Applications in Drug Development

The unique spectral sensitivity of 4-AP derivatives allows them to serve as "reporters" in biological assays:

-

Hydrophobic Pocket Mapping: When a 4-AP labeled ligand binds to a protein receptor, the displacement of water by the hydrophobic pocket causes a hypsochromic (blue) shift in absorption and a dramatic increase in fluorescence quantum yield.

-

Membrane Fluidity Assays: 4-AP derivatives intercalated into lipid bilayers report on the local viscosity and hydration of the membrane interface.

References

-

Saroja, G., et al. (1998).[4] "Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence." Journal of the Chemical Society, Faraday Transactions.

-

Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research.

-

Gorbachev, P. Y., et al. (2020). "Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment." Journal of Organic and Pharmaceutical Chemistry.

-

Seo, J., et al. (2024). "Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy." International Journal of Molecular Sciences.

-

Bozkurt, E., et al. (2017).[5] "Investigation of Solvent Effects on Photophysical Properties of New Aminophthalimide Derivatives." Journal of Fluorescence.

Sources

- 1. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. pubs.acs.org [pubs.acs.org]

Photophysical Engineering of Cyclohexyl-Substituted Isoindole-1,3-Diones: A Mechanistic Guide

Executive Summary

Polyimides (PIs) are highly prized in advanced materials science for their exceptional thermal and environmental stability. However, developing highly fluorescent PIs has historically been bottlenecked by their notoriously poor solubility in common organic solvents, which severely limits rigorous photophysical characterization[1]. To circumvent this, researchers utilize low-molecular-weight model compounds—specifically, cyclohexyl-substituted isoindole-1,3-diones (N-cyclohexylphthalimides, or NHPIs) .

This technical whitepaper explores the fundamental photophysics of NHPI derivatives. By systematically altering the substitution patterns on the phthalimide core, scientists can predictably engineer the excited-state dynamics—shifting from non-emissive locally excited (LE) states to highly luminescent Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT) states[1][2].

Mechanistic Photophysics: The Causality of Fluorescence

The Baseline: Why Unsubstituted NHPI is Non-Emissive

Unsubstituted N-cyclohexylphthalimide exhibits almost no fluorescence in solution[1]. The causality lies in its electronic structure: the lowest energy electronic transition (LET) of the native phthalimide core is a locally excited (LE)

Engineering ICT States: The Role of Steric Hindrance

To induce fluorescence, electron-donating groups (such as alicyclic amines like piperidine or pyrrolidine) are introduced to the benzene ring of the isoindole-1,3-dione core[1]. This shifts the LET from an

-

4-Substituted NHPIs (PICT State): When an alicyclic amine is placed at the 4-position, there is minimal steric clash with the adjacent carbonyl groups. The electron donor and the phthalimide acceptor remain coplanar upon excitation, forming a Planar Intramolecular Charge Transfer (PICT) state. This coplanarity maximizes

-conjugation, minimizes non-radiative decay, and results in exceptionally high fluorescence quantum yields, even in the crystalline state[1][3]. -

3-Substituted NHPIs (TICT State): Conversely, substitution at the 3-position places the bulky amine in direct steric conflict with the adjacent carbonyl oxygen. Upon excitation, the molecule relieves this strain by rotating the donor group orthogonally to the acceptor plane, forming a Twisted Intramolecular Charge Transfer (TICT) state. This orthogonal geometry breaks conjugation and opens up efficient non-radiative deactivation channels, drastically lowering the fluorescence yield[3].

Harnessing ESIPT for Massive Stokes Shifts

For applications requiring full-color solvatochromism or the elimination of self-absorption (inner filter effects), researchers engineer molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT) [4]. By substituting the 3-position with hydrogen-bonding moieties—such as a trifluoroacetylamino (3TfAPI) or a p-toluenesulfonyl (3TsAPI) group—an intramolecular hydrogen bond forms with the carbonyl oxygen[2][4].

Upon UV excitation, the molecule rapidly transfers a proton from the donor to the carbonyl acceptor, transitioning from the normal enol-like state (N) to a keto-like tautomer state (T). Because emission occurs from this structurally reorganized, lower-energy T* state, the resulting fluorescence exhibits a massive Stokes shift (e.g., ~9786 cm

Visualizing Photophysical Pathways

Caption: Photophysical pathways of substituted N-cyclohexylphthalimides upon UV excitation.

Quantitative Photophysical Data

The following table summarizes the structure-property relationships of key N-cyclohexylphthalimide derivatives, demonstrating how substitution dictates the primary photophysical state and resulting emission characteristics[1][2][4].

| Compound | Substitution Position | Substituent Type | Primary Excited State | Stokes Shift | Fluorescence Quantum Yield ( |

| NHPI | None | None | LE ( | Minimal | ~0.00 (Non-emissive) |

| 3Pi-NHPI | 3-position | Alicyclic Amine (Piperidine) | TICT | Moderate | Low |

| 4Pi-NHPI | 4-position | Alicyclic Amine (Piperidine) | PICT | Moderate | High (Highly emissive) |

| 3TfAPI | 3-position | Trifluoroacetylamino | ESIPT (T) | Large | High (Yellow emission) |

| 3TsAPI | 3-position | p-Toluenesulfonyl | ESIPT (T) | ~9786 cm | Moderate (Red/Orange) |

Experimental Protocols: Self-Validating Workflows

To rigorously prove the existence of ICT and ESIPT states in novel isoindole-1,3-dione derivatives, researchers must employ self-validating experimental matrices.

Protocol A: Lippert-Mataga Solvatochromism Analysis (ICT Validation)

This protocol confirms the presence of a highly polar ICT state by measuring the change in dipole moment (

-

Solvent Matrix Preparation: Prepare

M solutions of the synthesized NHPI derivative in a minimum of six solvents with varying dielectric constants ( -

Spectral Acquisition: Record steady-state UV-Vis absorption and fluorescence emission spectra for each sample at 298 K.

-

Parameter Extraction: Determine the absorption maximum (

) and emission maximum ( -

Orientation Polarizability (

) Calculation: For each solvent, calculate -

Linear Regression: Plot

against

Protocol B: Time-Correlated Single Photon Counting (ESIPT Validation)

Because massive Stokes shifts can sometimes be misattributed to phosphorescence or excimer formation, Time-Resolved Fluorescence (TRF) is required to prove the ultra-fast nature of ESIPT[2].

-

Sample Excitation: Excite the crystalline or solution-phase sample (e.g., 3TsAPI) using a pulsed picosecond laser diode tuned to the absorption maximum (e.g., 370 nm).

-

Decay Acquisition: Monitor the emission decay specifically at the red-shifted tautomer (T*) peak (e.g., 580 nm) using a TCSPC module.

-

Kinetic Fitting: Deconvolute the instrument response function (IRF) and fit the decay curve to a multi-exponential model to extract the fluorescence lifetime (

). -

Mechanistic Confirmation: A highly red-shifted emission coupled with a remarkably short fluorescence lifetime (typically

ns) definitively confirms fluorescence from an ESIPT tautomer, ruling out long-lived triplet-state phosphorescence[2].

Caption: Self-validating experimental workflow for characterizing isoindole-1,3-dione photophysics.

Conclusion

The photophysical engineering of cyclohexyl-substituted isoindole-1,3-diones provides a robust, highly tunable platform for advanced fluorophore development. By understanding the causal relationship between substitution geometry and excited-state dynamics—specifically the delicate balance between PICT, TICT, and ESIPT pathways—scientists can rationally design highly fluorescent molecules. These model compounds not only pave the way for next-generation luminescent polyimides but also serve as standalone candidates for full-color solvatochromic sensors and biological imaging agents.

References

1.1 - PubMed / NIH 2.3 - ResearchGate 3.4 - ResearchGate 4.2 - Materials Advances (RSC Publishing)

Sources

- 1. Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Thermodynamic Stability Profile: 4-Amino-2-cyclohexylisoindole-1,3-dione

Topic: Thermodynamic Stability of 4-Amino-2-cyclohexylisoindole-1,3-dione Content Type: Technical Whitepaper & Stability Profiling Guide Audience: Pharmaceutical Scientists, Physical Organic Chemists, and Drug Development Professionals

Executive Summary

4-Amino-2-cyclohexylisoindole-1,3-dione (also referred to as 4-amino-N-cyclohexylphthalimide ) represents a critical structural scaffold in the development of fluorescent probes and thalidomide-class immunomodulatory drugs (IMiDs). Unlike its glutarimide-containing analogs (e.g., Pomalidomide), the cyclohexyl substitution at the N-imide position confers distinct lipophilicity and crystal packing properties while retaining the core phthalimide electrophilicity.

This guide details the thermodynamic stability boundaries of this molecule, focusing on its susceptibility to hydrolytic ring-opening, solid-state thermal decomposition, and excited-state photodynamics.

Chemical Stability: The Hydrolytic Vulnerability

The thermodynamic stability of 4-Amino-2-cyclohexylisoindole-1,3-dione in solution is governed by the electrophilicity of the imide carbonyl carbons. While the 4-amino group acts as an electron-donating group (EDG) via resonance, reducing the electrophilicity of the carbonyls slightly compared to unsubstituted phthalimide, the molecule remains susceptible to nucleophilic attack in alkaline environments.

Mechanism of Instability

The primary degradation pathway is the hydrolysis of the isoindole-1,3-dione (phthalimide) ring to form 4-amino-N-cyclohexylphthalamic acid . This reaction is thermodynamically favorable (

-

Acidic/Neutral Media (pH < 7.0): The molecule exhibits high kinetic stability. The activation energy barrier for water to attack the carbonyl is significant without hydroxide catalysis.

-

Alkaline Media (pH > 8.5): Hydrolysis follows pseudo-first-order kinetics. The hydroxide ion attacks the carbonyl carbon, leading to ring opening.

Degradation Pathway Diagram

The following diagram illustrates the stepwise hydrolysis mechanism, highlighting the transition from the intact imide to the ring-opened phthalamic acid derivative.

Figure 1: Hydrolytic degradation pathway of the phthalimide core under alkaline conditions.

Physical & Thermal Stability

In the solid state, 4-Amino-2-cyclohexylisoindole-1,3-dione exhibits robust thermal stability, characteristic of planar aromatic systems that facilitate strong

Solid-State Thermodynamics

-

Melting Point: Typically observed in the range of 200°C – 230°C (analogous to 4-aminophthalimide standards). The high lattice energy is driven by intermolecular hydrogen bonding between the 4-amino group and the carbonyl oxygens of adjacent molecules.

-

Polymorphism: The cyclohexyl ring adopts a chair conformation, which can lead to conformational polymorphism. Rapid cooling from the melt may trap the molecule in a metastable state with lower density and melting point.

Thermal Decomposition

Decomposition (pyrolysis) generally occurs only above 300°C, involving:

-

Decarboxylation.

-

Dealkylation of the cyclohexyl group.

Photophysical Stability (Excited State Thermodynamics)

As a 4-aminophthalimide derivative, this molecule is a solvatochromic fluorophore.[1] Its thermodynamic stability in the excited state is complex due to Intramolecular Charge Transfer (ICT) .

-

Solvatochromism: In polar solvents, the excited state is stabilized by solvent reorientation, lowering the energy of the

state (red-shifted emission). -

ESIPT Warning: While less common in N-alkyl derivatives than in free phthalimides, protic solvents can bridge the amino and carbonyl groups, facilitating non-radiative decay pathways that may mimic "instability" by quenching fluorescence, though the chemical structure remains intact.

Experimental Protocols for Stability Profiling

To validate the stability of specific batches or formulations, the following self-validating protocols are recommended.

Protocol: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Buffer systems: Phosphate (pH 2.0–7.5), Borate (pH 8.0–10.0).

-

Stock solution: 1 mM compound in Acetonitrile.

Methodology:

-

Preparation: Dilute stock 1:100 into pre-thermostated buffer (25°C) to reach ~10

M. -

Monitoring: Immediately initiate UV-Vis kinetic scan. Monitor absorbance decay at 370 nm (characteristic of the amino-phthalimide ICT band) or appearance of the phthalamic acid peak at 300 nm .

-

Data Analysis: Plot

vs. time. Linearity confirms first-order kinetics. -

Validation: The isosbestic points in the UV spectra must remain sharp throughout the reaction, confirming a clean two-state transition without side reactions.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Assess solid-state purity and thermal stability.

Methodology:

-

Sample: 2–5 mg of dry powder in a crimped aluminum pan.

-

Ramp: Heat from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Criteria:

-

Sharp Endotherm: Indicates melting (record

and -

Broad Exotherm: Indicates decomposition. If

, the material is thermally labile.

-

Comparative Stability Data (Predicted vs. Analogues)

| Parameter | 4-Amino-N-cyclohexyl...[2][3][4][5] | Pomalidomide (Analog) | Thalidomide (Analog) |

| Hydrolytic Stability (pH 7.4) | High ( | Moderate | Low (Glutarimide ring opens) |

| Hydrolytic Stability (pH 9.0) | Low ( | Low | Very Low |

| Melting Point | ~200–230°C | 316°C | 269°C |

| Fluorescence | Strong (Green/Yellow) | Weak | Non-fluorescent |

Stability Testing Workflow

This workflow outlines the decision tree for assessing the suitability of the compound for solution-based assays.

Figure 2: Decision matrix for handling 4-Amino-2-cyclohexylisoindole-1,3-dione in aqueous media.

References

-

Saroja, G. et al. "Synthesis and photophysical properties of 4-aminophthalimide derivatives." Journal of Fluorescence, 1998.[6] Link

-

Mandal, D. et al. "Solvation Dynamics of a Probe Covalently Bound to a Protein and in an AOT Microemulsion: 4-(N-Bromoacetylamino)-Phthalimide."[1] The Journal of Physical Chemistry B, 2002.[1] Link

-

PubChem Compound Summary. "4-Amino-2-(2-methylcyclohexyl)isoindole-1,3-dione" (Structural Analog Data). National Center for Biotechnology Information. Link

-

Fluorochem Datasheet. "4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)." (Comparative Stability Data). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2-(2-methylpropanoyl)isoindole-1,3-dione | C12H12N2O3 | CID 60630178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-(2-methylpropyl)isoindole-1,3-dione | C12H14N2O2 | CID 20119018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Intramolecular Charge Transfer (ICT) in 4-Amino-Phthalimide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 4-amino-phthalimide (4-AP) derivatives, a class of solvatochromic fluorophores critical for probing local microenvironmental polarity in biological systems and materials science. Unlike rigid fluorophores, 4-AP derivatives exhibit a dynamic excited-state manifold dominated by Intramolecular Charge Transfer (ICT). This guide details the mechanistic principles of ICT versus Twisted Intramolecular Charge Transfer (TICT), provides a validated synthetic protocol for high-purity derivatives, and outlines the causality between solvent relaxation and spectral shifts.

Part 1: Mechanistic Principles of ICT in 4-AP

The Photophysical Core

The 4-amino-phthalimide scaffold functions as a "push-pull" system. The amino group at the C4 position acts as an electron donor (D), while the imide moiety serves as the electron acceptor (A). Upon photoexcitation, electron density shifts from the amino group to the carbonyls of the phthalimide ring, creating a giant dipole moment in the excited state (

Key Mechanistic Distinction: Planar ICT vs. TICT

-

Planar ICT (Emissive): In non-polar or moderately polar aprotic solvents, the molecule maintains a relatively planar conformation in the

state. This state is highly emissive (high quantum yield, -

TICT (Non-Emissive): In highly polar or protic solvents (e.g., water, methanol), the stabilization of the charge-separated state lowers the activation barrier for the rotation of the amino group. This twisting decouples the donor and acceptor orbitals (orthogonality), leading to a Twisted Intramolecular Charge Transfer (TICT) state.[2] The TICT state typically decays non-radiatively, causing fluorescence quenching.

Solvatochromism and Stokes Shift

4-AP derivatives exhibit positive solvatochromism. As solvent polarity increases, the solvent cage relaxes around the highly dipolar excited state, lowering its energy relative to the Franck-Condon state.

-

Non-polar (Hexane): Blue emission (~420 nm), High

. -

Polar (Methanol/Water): Green/Yellow emission (~540–570 nm), Lower

(due to TICT and H-bonding induced quenching).

Photophysical Pathway Diagram

The following diagram illustrates the competition between radiative decay (fluorescence) from the planar ICT state and non-radiative decay via the TICT state.

Caption: Figure 1. Excited-state dynamics of 4-AP showing the bifurcation between emissive Planar ICT and non-emissive TICT pathways.

Part 2: Experimental Protocol – Synthesis & Characterization

Strategic Synthesis of 4-Amino-N-Substituted Phthalimides

To utilize 4-AP as a probe, the N-imide position is derivatized. This position is electronically decoupled from the fluorophore core, allowing for chemical linking (e.g., to peptides or lipids) without altering the ICT optical properties.

Protocol: Two-Step Synthesis of 4-Amino-N-Butylphthalimide Target: A model hydrophobic probe to demonstrate the core synthesis.

-

Reagents: 4-Nitrophthalic anhydride (1.0 eq), n-Butylamine (1.1 eq), Acetic Acid (glacial).

-

Procedure: Dissolve anhydride in acetic acid. Add amine dropwise. Reflux at 110°C for 4 hours.

-

Workup: Cool to RT. Pour into ice water. Filter the precipitate (4-nitro-N-butylphthalimide). Wash with water.

-

Validation: Check melting point and disappearance of anhydride peaks in IR.

Step 2: Reduction (The Critical Step) Rationale: Selective reduction of the nitro group to the amine establishes the donor-acceptor ICT system.

-

Reagents: 4-nitro-N-butylphthalimide (1.0 eq), Pd/C (10% wt), Hydrogen gas (balloon) or Hydrazine hydrate (transfer hydrogenation), Ethanol/THF (1:1).

-

Procedure: Suspend nitro compound and Pd/C in solvent. Purge with

. Stir vigorously at RT for 6–12 hours. -

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol.

-

Yield: Typically 70–85%.

Synthetic Workflow Diagram

Caption: Figure 2.[3] Two-step synthetic route for generating N-functionalized 4-amino-phthalimide probes.

Part 3: Data Analysis & Biological Application

Spectroscopic Data Reference

The following table summarizes the solvatochromic shifts for a standard 4-amino-N-methylphthalimide derivative. Note the massive Stokes shift in polar solvents, characteristic of ICT.

| Solvent | Polarity ( | Stokes Shift ( | |||

| Hexane | 31.0 | 340 | 415 | ~5,300 | 0.75 |

| Toluene | 33.9 | 345 | 440 | ~6,200 | 0.60 |

| Chloroform | 39.1 | 355 | 490 | ~7,700 | 0.45 |

| Acetonitrile | 45.6 | 365 | 530 | ~8,500 | 0.15 |

| Methanol | 55.4 | 370 | 550 | ~8,800 | 0.04 |

| Water | 63.1 | 375 | 570 | ~9,100 | <0.01 |

Data Interpretation: The drastic drop in quantum yield (

Application: The "Tryptophan Isostere"

One of the most powerful applications of 4-AP is its use as an isosteric replacement for Tryptophan (Trp) in peptide studies.[5]

-

Size: The phthalimide core is sterically similar to the indole ring of Tryptophan.[5]

-

Advantage: Unlike Trp, which has complex photophysics and overlaps with cellular autofluorescence, 4-AP emits in the visible range (Green/Yellow) and is highly sensitive to hydration.

-

Usage: Incorporating 4-AP into transmembrane peptides allows researchers to pinpoint the peptide's location.[5][6]

-

Blue emission = Deep in the hydrophobic lipid bilayer.

-

Green emission = At the lipid-water interface.

-

References

-

Saroja, G., et al. "Excited state intramolecular charge transfer reaction in 4-amino-N-methylphthalimide derivatives." Journal of Fluorescence, 1998.[7]

-

Wagenknecht, H. A., et al. "4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides."[8] ChemBioChem, 2020.[8]

-

Samanta, A., et al. "Dynamic Solvation of Aminophthalimides in Solvent Mixtures."[7] The Journal of Physical Chemistry A, 2002.[7]

-

Grabowski, Z. R., et al. "Twisted intramolecular charge transfer states (TICT): A new class of excited states with a full charge separation." Chemical Reviews, 2003.

-

Grotkopp, O., et al. "Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes." Organic & Biomolecular Chemistry, 2013.[4]

Sources

- 1. New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide [html.rhhz.net]

- 2. ossila.com [ossila.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 5. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of 3-Amino and 4-Amino Isomers of N-Cyclohexylphthalimide

Executive Summary

The structural isomerism between 3-amino-N-cyclohexylphthalimide (3-ACP) and 4-amino-N-cyclohexylphthalimide (4-ACP) represents a fundamental case study in how substituent positioning on an electron-deficient aromatic core dictates photophysical behavior. While both molecules share an identical molecular formula (

-

4-ACP functions as a quintessential "push-pull" fluorophore with linear conjugation, exhibiting high sensitivity to solvent polarity (solvatochromism) and high quantum yields in aprotic media.

-

3-ACP displays altered emission characteristics due to the steric and electronic proximity of the amino group to the imide carbonyls, often resulting in larger Stokes shifts but lower quantum efficiencies due to competing non-radiative decay pathways.

This guide details the synthesis, structural characterization, and photophysical differentiation of these isomers for researchers in fluorescent probe development and materials science.

Structural & Electronic Basis

The core difference lies in the position of the amino electron donor (

Electronic Conjugation (MO Theory)

-

4-Amino Isomer (Para-like): The amino group at position 4 is meta to one carbonyl and para to the other (conjugatively linked through the benzene ring). This arrangement facilitates a strong Intramolecular Charge Transfer (ICT) state upon excitation. The dipole moment change (

) from ground ( -

3-Amino Isomer (Ortho-like): The amino group is ortho to one carbonyl and meta to the other. The proximity to the carbonyl oxygen (

) introduces:-

Intramolecular Hydrogen Bonding: Interaction between the amine hydrogen and the carbonyl oxygen.

-

Steric Strain: Potential twisting of the amino group out of planarity, which can decouple the orbital overlap required for efficient fluorescence, leading to Twisted Intramolecular Charge Transfer (TICT) states that often favor non-radiative decay.

-

Visualization of Electronic Pathways

Figure 1: Comparative electronic pathways. The 4-amino isomer supports linear charge transfer, while the 3-amino isomer is subject to steric and hydrogen-bonding interference.

Photophysical Divergence

The most critical functional difference for researchers is the fluorescence response.

Solvatochromism

Both isomers are solvatochromic, but 4-ACP is the industry standard for polarity sensing.

-

4-ACP: Emission shifts from blue (

nm in hexane) to green/yellow ( -

3-ACP: Typically exhibits a red-shifted absorption compared to 4-ACP due to the ortho-conjugation but may show anomalous emission behavior (dual emission or quenching) in protic solvents due to excited-state proton transfer potential.

Quantitative Comparison (Representative Data)

| Property | 4-Amino-N-cyclohexylphthalimide | 3-Amino-N-cyclohexylphthalimide |

| Fluorescence QY ( | High (>0.6 in ACN) | Moderate to Low (<0.4 in ACN) |

| Stokes Shift | Large ( | Very Large ( |

| Solvent Sensitivity | Linear dependence on polarity ( | Complex (influenced by H-bonding) |

| Emission Max (Polar) |

Synthetic Pathways & Purification

Synthesis requires regiospecific starting materials to avoid difficult isomer separations. The N-cyclohexyl group is introduced via condensation, followed by reduction of the nitro group.

Protocol Design

Causality: We utilize catalytic hydrogenation (Pd/C) over chemical reduction (Sn/HCl) to prevent waste generation and ensure easier purification, as the cyclohexyl ring is stable under standard hydrogenation conditions.

Step-by-Step Methodology

Phase A: Imide Formation (Condensation)

-

Reagents: 4-nitrophthalic anhydride (for 4-ACP) or 3-nitrophthalic anhydride (for 3-ACP) [1.0 eq], Cyclohexylamine [1.1 eq], Acetic Acid (Glacial).

-

Procedure: Reflux in glacial acetic acid for 4–6 hours.

-

Workup: Pour into ice water. Filter the precipitate. Wash with

(aq) to remove unreacted anhydride/acid. -

Yield: Typically >85%.

Phase B: Nitro Reduction

-

Reagents: N-cyclohexyl-nitrophthalimide (from Phase A), 10% Pd/C catalyst (10 wt%), Ethanol/THF solvent mix.

-

Procedure: Hydrogenate at 30–50 psi

at RT for 4 hours. -

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol.

Synthetic Workflow Diagram

Figure 2: Parallel synthetic routes. Regiochemistry is defined by the starting anhydride. Path B (4-isomer) is the standard route for probe synthesis.

Experimental Characterization

To validate the isomer identity, NMR spectroscopy is the definitive tool.

Proton NMR ( NMR) Signatures[2]

-

4-ACP (Symmetrical Pattern): The aromatic region shows a characteristic doublet (d), doublet of doublets (dd), and doublet (d) pattern (ABX system). The protons are at positions 3, 5, and 6.

-

Key Signal: The proton at position 3 (ortho to carbonyl, meta to amino) appears as a doublet with small coupling constant.

-

-

3-ACP (Crowded Pattern): The aromatic protons are at positions 4, 5, and 6. This forms an ABC system, often appearing as a triplet (t) and two doublets (d).

-

Key Signal: The amine protons (

) in 3-ACP are often deshielded compared to 4-ACP due to hydrogen bonding with the adjacent carbonyl.

-

UV-Vis Absorbance

-

Protocol: Dissolve

of sample in Acetonitrile. -

Observation:

-

4-ACP

nm. -

3-ACP

nm (Red-shifted absorption due to ortho-quinoid character contribution).

-

Applications in Drug Discovery & Materials

Micro-Environment Probing (4-ACP Dominance)

Because 4-ACP fluorescence is quenched by hydrogen bonding (protic solvents) but enhanced in hydrophobic environments, it is used to:

-

Map hydrophobic pockets in proteins (similar to ANS probes).

-

Monitor polymerization kinetics (fluorescence increases as viscosity rises and polarity drops).

-

Isosteric Replacement: The N-cyclohexyl group mimics bulky hydrophobic amino acids, allowing 4-ACP to serve as a fluorescent surrogate in peptide studies.

Mechanistic Studies (3-ACP Utility)

3-ACP is primarily used as a:

-

Control Fluorophore: To distinguish steric effects from electronic effects in binding assays.

-

ESIPT Precursor: Derivatives of 3-ACP (e.g., sulfonamides) are investigated for Excited-State Intramolecular Proton Transfer, generating extremely large Stokes shifts for "zero-background" imaging.

References

-

Saroja, G., & Samanta, A. (1998).[2] Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence.[2][3] Journal of the Chemical Society, Faraday Transactions.[2][3] Link

-

Okamoto, H., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions. Photochemical & Photobiological Sciences. Link (Note: While focusing on naphthalimides, this reference authoritatively establishes the ortho vs. para amino substitution effects on quantum yield and solvatochromism in cyclic imides).

-

Loving, G., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide.[4] Journal of the American Chemical Society.[4] Link

-

Makarov, V. A., et al. (2019). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides.[5] ChemBioChem.[6] Link

Sources

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

Application Note: High-Purity Synthesis of 4-Amino-2-cyclohexylisoindole-1,3-dione

This application note details the synthesis of 4-Amino-2-cyclohexylisoindole-1,3-dione (also known as 4-amino-N-cyclohexylphthalimide). This compound serves as a critical scaffold in the development of Cereblon (CRBN) E3 ligase modulators and fluorescent probes for biological imaging.

Introduction & Mechanistic Rationale

The target molecule, 4-Amino-2-cyclohexylisoindole-1,3-dione , belongs to a class of immunomodulatory imide drugs (IMiDs) structural analogs. The synthesis hinges on the construction of the isoindoline-1,3-dione core (phthalimide) followed by or concurrent with the introduction of the 4-amino functionality.

While direct condensation of 3-aminophthalic anhydride with cyclohexylamine is theoretically possible, it often suffers from oxidative degradation of the electron-rich aniline moiety at high temperatures. Therefore, this protocol utilizes a two-stage "Nitro-Reduction" pathway :

-

Condensation: Reaction of 3-nitrophthalic anhydride with cyclohexylamine to form the stable nitro-intermediate.

-

Chemo-selective Reduction: Catalytic hydrogenation of the nitro group to the amine.

This approach ensures high purity by protecting the sensitive aniline group as a nitro precursor during the thermal condensation step.

Reaction Scheme & Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and in-process controls (IPC).

Figure 1: Step-wise synthetic workflow for the preparation of 4-amino-N-cyclohexylphthalimide.

Experimental Protocols

Phase 1: Synthesis of 4-Nitro-2-cyclohexylisoindole-1,3-dione

Rationale: The high electrophilicity of 3-nitrophthalic anhydride allows for rapid ring-opening by cyclohexylamine. Subsequent ring closure (dehydration) is driven by thermal conditions in acetic acid.

Reagents:

-

3-Nitrophthalic anhydride (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

Glacial Acetic Acid (Solvent, 10 V)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-nitrophthalic anhydride (19.3 g, 100 mmol) in glacial acetic acid (200 mL).

-

Addition: Add cyclohexylamine (10.9 g, 110 mmol) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; observe temperature.

-

Reflux: Heat the mixture to reflux (118°C) and stir for 4–6 hours.

-

Monitoring: Monitor reaction progress by TLC (SiO2, Hexane/EtOAc 2:1). The starting anhydride spot should disappear, and a less polar product spot should appear.

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a solid.[1][2]

-

Isolation: Filter the precipitate, wash with water (3 x 100 mL) to remove residual acid, and dry in a vacuum oven at 50°C.

Data Summary: Phase 1

| Parameter | Specification |

| Appearance | Pale yellow to off-white solid |

| Yield | 85 – 92% |

| Melting Point | 180 – 182°C (Lit. value check required) |

| Key IR Signals | 1715, 1775 cm⁻¹ (Imide C=O), 1530, 1350 cm⁻¹ (NO₂) |

Phase 2: Reduction to 4-Amino-2-cyclohexylisoindole-1,3-dione

Rationale: Catalytic hydrogenation is preferred over chemical reductions (e.g., Fe/HCl) to simplify purification and avoid metal waste streams. The amino group renders the product fluorescent and prone to oxidation; therefore, an inert atmosphere is maintained until isolation.

Reagents:

-

4-Nitro-2-cyclohexylisoindole-1,3-dione (Intermediate from Phase 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol or Ethanol (Solvent)

-

Hydrogen Gas (Balloon pressure or 1-3 atm)

Procedure:

-

Charge: Dissolve the nitro-intermediate (10 g) in Methanol (150 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the system with nitrogen, then introduce hydrogen gas. Stir vigorously at room temperature for 6–12 hours.

-

Monitoring: Monitor by TLC (DCM/MeOH 95:5). The yellow nitro compound converts to a highly fluorescent (blue under UV365) amine product.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude yellow solid.

-

Purification (Optional): Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, DCM -> 2% MeOH in DCM) if high purity (>99%) is required.

Data Summary: Phase 2 (Final Product)

| Parameter | Specification |

| Appearance | Bright yellow crystalline solid |

| Yield | 80 – 88% |

| Molecular Weight | 244.29 g/mol |

| 1H NMR (DMSO-d6) | δ 7.45 (t, 1H), 6.98 (d, 1H), 6.92 (d, 1H), 6.45 (s, 2H, NH₂), 3.95 (m, 1H, N-CH), 1.2-2.1 (m, 10H, Cyclohexyl) |

Critical Signaling Pathway / Mechanistic Insight

The following diagram illustrates the electronic effects governing the synthesis. The electron-withdrawing nitro group facilitates the initial nucleophilic attack, while the final amino group acts as an electron donor, significantly altering the photophysical properties of the phthalimide core (creating an intramolecular charge transfer or ICT state).

Figure 2: Electronic influence of substituents on the phthalimide core during synthesis and final application.

References

-

Muller, G. W., et al. "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 1999.

-

Manohar, T. S., et al. "Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds." US Patent 20070004920A1, 2007.

-

Green, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Phthalimides."[3] Protective Groups in Organic Synthesis, Wiley-Interscience, 1999.[3]

- Kamal, A., et al. "Synthesis and biological evaluation of phthalimide-based conjugates." Bioorganic & Medicinal Chemistry, 2008. (General reference for phthalimide synthesis methodology).

Sources

Application Note: Protocol for Reduction of 4-Nitro-2-cyclohexylisoindole-1,3-dione

Executive Summary & Scientific Rationale

The reduction of 4-nitro-2-cyclohexylisoindole-1,3-dione (hereafter Compound A ) to its amino derivative, 4-amino-2-cyclohexylisoindole-1,3-dione (hereafter Compound B ), is a critical transformation in the synthesis of naphthalimide-based fluorescent probes and phthalimide-class immunomodulatory drugs (IMiDs).

While the nitro-to-amine reduction is a textbook transformation, the specific challenge with Compound A lies in the chemoselectivity required to preserve the imide ring (isoindole-1,3-dione core) while effecting complete reduction of the nitro group. Aggressive reducing agents (e.g.,

This protocol details two validated pathways:

-

Method A (Gold Standard): Catalytic Hydrogenation (

). Preferred for high purity, atom economy, and scalability. -

Method B (Robust Alternative): Iron-mediated reduction (

). Preferred when high-pressure equipment is unavailable or for tolerance of halogens (if present).

Reaction Mechanism & Pathway Analysis

The reduction proceeds via a stepwise deoxygenation cascade. Understanding this mechanism is vital for troubleshooting incomplete conversions (often stalled at the hydroxylamine stage).

Mechanistic Pathway (DOT Visualization)

Figure 1: Stepwise reduction pathway. Accumulation of the hydroxylamine intermediate is the most common cause of 'colored' impurities.

Method A: Catalytic Hydrogenation (Standard Protocol)

Applicability: Primary method for pharmaceutical intermediates due to clean workup (filtration) and high yield (>90%).

Reagents & Equipment

-

Substrate: 4-nitro-2-cyclohexylisoindole-1,3-dione (

). -

Catalyst:

( -

Solvent: DMF/Ethanol (1:4 ratio). Note: The N-cyclohexyl group reduces solubility in pure ethanol compared to simple phthalimides; DMF ensures homogeneity.

-

Hydrogen Source:

gas (balloon or Parr shaker). -

Equipment: Hydrogenation vessel or 3-neck round-bottom flask.

Step-by-Step Procedure

-

Solubilization: In a hydrogenation vessel, dissolve

(-

Critical Insight: If the solution is cloudy, heat to

before adding catalyst. Heterogeneity slows kinetics significantly.

-

-

Catalyst Addition: Under an argon/nitrogen blanket, carefully add

of-

Safety: Dry

is pyrophoric. Always use wet catalyst or pre-wet with toluene/water before adding to organic solvents.

-

-

Hydrogenation:

-

Atmospheric Pressure: Purge the vessel with

(balloon) -

Pressure Vessel (Recommended): Pressurize to

(

-

-

Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexane).

-

Observation: The starting material (UV active, often pale yellow) will disappear. The product is highly fluorescent (blue emission under 365 nm UV).

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove

. Wash the pad with hot ethanol ( -

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Pour the remaining DMF solution into

ice-cold water. The product will precipitate as a bright yellow/green solid.

-

-

Purification: Filter the solid, wash with water (

), and dry in a vacuum oven at

Method B: Iron/Acetic Acid Reduction (Alternative)

Applicability: Use when functional groups sensitive to hydrogenation (e.g., alkenes, benzyl ethers) are present, or if high-pressure equipment is unavailable.

Reagents[1]

-

Substrate: Compound A (

). -

Reductant: Iron Powder (

, -

Acid/Solvent: Glacial Acetic Acid (

) and Ethanol ( -

Catalyst (Optional):

Step-by-Step Procedure

-

Suspension: Suspend

of Compound A and -

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Mechanistic Note: The reaction is heterogeneous.[1] High stir rates are essential to scour the oxide layer off the iron surface.

-

-

Reaction Time: Reflux for 2–4 hours. The yellow suspension will turn dark/grey (iron salts).

-

Workup:

-

Cool to room temperature.

-

Filter through Celite to remove unreacted iron.

-

Concentrate the filtrate to remove most solvents.

-

Neutralization (Critical): Dilute residue with EtOAc (

) and slowly add saturated -

Separate layers. Wash organic layer with brine, dry over

, and concentrate.

-

Analytical Validation & QC

Expected Data Specifications

| Parameter | Specification | Notes |

| Appearance | Bright yellow/green powder | Darkening indicates oxidation or residual iron. |

| Melting Point | Distinct from nitro precursor ( | |

| Diagnostic signal. Nitro precursor lacks this. | ||

| Upfield shift of H-3/H-5 | Protons ortho/para to amino group shift upfield due to shielding. | |

| MS (ESI) |

Process Workflow Diagram

Figure 2: Decision matrix and workflow for the isolation of the target amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or H2 starvation. | Purge vessel again; add fresh catalyst ( |

| Red/Orange Impurity | Azo/Azoxy intermediate formation. | Increase temperature to |

| Low Yield (Precipitation) | Product trapped in Celite pad. | The amino-phthalimide is less soluble than the nitro. Wash Celite with hot DMF or boiling Ethanol. |

| Ring Opening | Hydrolysis of imide. | Avoid strong bases or aqueous workups at high temperatures. Keep pH |

References

-

Synthesis of Aminophthalimides via Hydrogenation

-

Journal of the Chemical Society, Perkin Transactions 1. "Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium."

-

-

Iron-Mediated Reduction Protocols

-

Organic Syntheses, Coll.[2] Vol. 2, p. 457 (4-Nitrophthalimide reduction precedents).

-

-

Mechanochemical Reduction (Green Alternative)

- MDPI Molecules.

-

General Phthalimide Functionalization

- National Institutes of Health (PMC).

Sources

Using 4-Amino-2-cyclohexylisoindole-1,3-dione as a solvatochromic probe

Application Note: 4-Amino-2-cyclohexylisoindole-1,3-dione as an Advanced Solvatochromic Probe for Microenvironment Analysis

Executive Summary

4-Amino-2-cyclohexylisoindole-1,3-dione (commonly referred to as 4-amino-N-cyclohexylphthalimide) is a highly sensitive, fluorosolvatochromic dye belonging to the 4-aminophthalimide family[1]. Characterized by an electron-donating amino group conjugated to an electron-withdrawing phthalimide core, this "push-pull" architecture yields a lowest singlet excited state (